molecular formula C16H18N4O3 B2821487 3-(4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one CAS No. 1797755-37-3

3-(4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one

Cat. No.: B2821487
CAS No.: 1797755-37-3
M. Wt: 314.345
InChI Key: PKMQNJZKJMWEJX-UHFFFAOYSA-N
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Description

The compound 3-(4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one is a unique chemical entity. Its intricate structure combines several functional groups and ring systems, leading to a versatile range of chemical properties and potential applications. This article delves into its preparation methods, chemical reactions, applications in scientific research, mechanism of action, and comparisons with similar compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one typically involves multiple steps:

  • Initial Formation of Pyridazin-3-yl Derivative: : Starting with 6-methylpyridazine, the compound is chlorinated to form 6-chloromethylpyridazine.

  • Substitution with Piperidine: : The chlorinated derivative then undergoes a substitution reaction with piperidine in a solvent such as dichloromethane or acetonitrile, facilitated by a base like potassium carbonate.

  • Formation of Pyridin-2(1H)-one Core: : The compound is then coupled with pyridin-2(1H)-one through a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final structure.

Industrial Production Methods

Industrial production may scale up the synthesis using optimized reaction conditions:

  • Catalysts: : Utilization of catalysts like palladium in Suzuki or Stille coupling reactions can enhance yield.

  • Optimization of Solvents: : Large-scale processes may involve greener solvents to minimize environmental impact.

  • Temperature and Pressure Control: : Precise control of reaction temperatures and pressures to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation, especially at the methyl group of the pyridazine ring, using reagents like KMnO₄ or chromium trioxide.

  • Reduction: : Reduction reactions might involve hydrogenation of any unsaturated bonds using catalysts like palladium on carbon.

  • Substitution: : The compound can engage in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

  • Reducing Agents: : Sodium borohydride (NaBH₄), lithium aluminium hydride (LiAlH₄).

  • Solvents: : Dichloromethane, acetonitrile, ethanol.

Major Products Formed

  • Oxidation: : Conversion of methyl group to carboxylic acid or aldehyde derivatives.

  • Reduction: : Saturated derivatives of the pyridazine ring.

  • Substitution: : New derivatives with functional groups replacing hydrogen atoms.

Scientific Research Applications

Chemistry

This compound's complex structure makes it a prime candidate for studying various chemical reactions and developing new synthetic methodologies.

Biology

In biological research, it can be used to study enzyme inhibition, receptor binding, and other biochemical pathways due to its multifaceted interactions with biomolecules.

Medicine

Industry

It may find use in the development of new materials, agrochemicals, and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

Molecular Targets

The compound might interact with specific enzymes, receptors, or proteins, influencing their activity.

Pathways Involved

Potential pathways include inhibition of enzymatic activity, modulation of receptor signaling pathways, and disruption of specific protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)-pyridine

  • 3-(4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)-benzene

Highlighting Its Uniqueness

The compound's unique combination of pyridazinyl and piperidine moieties, coupled with the pyridin-2(1H)-one core, grants it distinct chemical properties and biological activities compared to its analogs.

Properties

IUPAC Name

3-[4-(6-methylpyridazin-3-yl)oxypiperidine-1-carbonyl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c1-11-4-5-14(19-18-11)23-12-6-9-20(10-7-12)16(22)13-3-2-8-17-15(13)21/h2-5,8,12H,6-7,9-10H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKMQNJZKJMWEJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)C3=CC=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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